3-Bromo-4-fluoro-2-nitrophenol
Overview
Description
3-Bromo-4-fluoro-2-nitrophenol: is an aromatic compound with the molecular formula C6H3BrFNO3 It is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-2-nitrophenol typically involves multi-step reactions. One common method includes the nitration of 3-bromo-4-fluorophenol using a mixture of sulfuric acid and nitric acid. The reaction is carried out at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the phenol ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-fluoro-2-nitrophenol undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group can be further substituted with other electrophiles under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenol group can be oxidized to form quinones under oxidative conditions.
Common Reagents and Conditions:
Nitration: Sulfuric acid and nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Quinones: Oxidation of the phenol group results in quinones.
Scientific Research Applications
Chemistry: 3-Bromo-4-fluoro-2-nitrophenol is used as an intermediate in the synthesis of various organic compounds. Its unique functional groups make it a valuable building block in organic synthesis.
Biology and Medicine: Research has explored the potential biological activities of derivatives of this compound. These derivatives may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-2-nitrophenol depends on its specific application. In biological systems, the compound or its derivatives may interact with cellular targets, leading to various effects. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to antimicrobial or anticancer activities .
Comparison with Similar Compounds
4-Bromo-3-fluoro-2-nitrophenol: Similar structure with the bromine and fluorine positions swapped.
3-Fluoro-4-nitrophenol: Lacks the bromine substituent.
4-Bromo-2-nitrophenol: Lacks the fluorine substituent.
Uniqueness: 3-Bromo-4-fluoro-2-nitrophenol is unique due to the specific arrangement of bromine, fluorine, and nitro groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3-bromo-4-fluoro-2-nitrophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(10)6(5)9(11)12/h1-2,10H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHXZOPTZSJCQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)[N+](=O)[O-])Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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